molecular formula C18H22O2 B12419575 Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso)

Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) (meso)

Cat. No.: B12419575
M. Wt: 276.4 g/mol
InChI Key: PBBGSZCBWVPOOL-WQNCLESNSA-N
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Description

(Rac)-Hexestrol-d6 (hexane-2,2,3,4,5,5-d6) is a deuterated form of hexestrol, a synthetic estrogen. Deuterated compounds are often used in scientific research to study metabolic pathways and mechanisms of action due to their stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Hexestrol-d6 typically involves the deuteration of hexestrol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents.

Industrial Production Methods

Industrial production of (Rac)-Hexestrol-d6 would likely follow similar methods to those used in laboratory synthesis but on a larger scale. This might involve the use of specialized equipment to handle deuterium gas and ensure the purity of the final product.

Chemical Reactions Analysis

Oxidative Reactions

Hexestrol-d6 undergoes oxidation to form reactive intermediates, a critical pathway in its metabolic activation and carcinogenicity studies.

1.1 Enzymatic Oxidation

  • Horseradish peroxidase (HRP) catalyzes the oxidation of 3'-hydroxyhexestrol (a primary metabolite) to 3',4'-hexestrol quinone , a highly reactive intermediate .

  • Reaction conditions:

    • pH 7.4 buffer, ambient temperature.

    • Requires hydrogen peroxide (H₂O₂) as a co-substrate.

1.2 Non-Enzymatic Oxidation

  • Silver oxide (Ag₂O) or silver carbonate on celite can oxidize 3'-hydroxyhexestrol to the quinone form under mild conditions .

  • The quinone exhibits instability, with a half-life of 53 minutes in methylene chloride .

1.3 Reaction Products

  • The quinone intermediate rapidly reacts with nucleophiles:

Reaction PartnerProduct FormedSignificance
Mercaptoethanol3'-(2-hydroxyethylthio)-5'-hydroxyhexestrolDemonstrates Michael addition reactivity
EthylamineN-ethyl-aminohexestrolHighlights amine-quinone adduct formation

Reductive Reactions

Deuteration methods for synthesizing Hexestrol-d6 involve reductive processes:

2.1 Catalytic Hydrogenation

  • Deuterium gas (D₂) and palladium catalysts reduce unsaturated precursors to introduce deuterium at specific positions (e.g., hexane-2,2,3,4,5,5-d6).

  • Yields exceed 90% under optimized pressure (3–5 atm) and temperature (50–70°C).

2.2 Lithium Aluminum Deuteride (LiAlD₄)

  • Used for selective deuteration of carbonyl groups in precursor molecules.

  • Reaction conditions: Anhydrous tetrahydrofuran (THF), reflux for 6–8 hours.

Metabolic Activation Pathways

Hexestrol-d6’s carcinogenicity is linked to its metabolic transformation:

3.1 Phase I Metabolism

  • Phenobarbital-induced rat liver microsomes hydroxylate Hexestrol-d6 at the 3' position, forming 3'-hydroxyhexestrol .

  • Other metabolites identified in vivo include:

    • 1-hydroxyhexestrol

    • 3'-methoxyhexestrol

3.2 Phase II Metabolism

  • Conjugation with glucuronic acid or sulfate occurs, enhancing excretion but reducing estrogenic activity .

Key Research Findings

  • Hexestrol-d6’s carcinogenicity in Syrian hamsters correlates with 3',4'-quinone formation , not conversion to diethylstilbestrol .

  • Deuteration at the hexane chain (positions 2,2,3,4,5,5) does not alter its receptor-binding affinity compared to non-deuterated hexestrol.

  • The quinone intermediate’s short half-life necessitates rapid trapping agents (e.g., glutathione analogs) for analytical detection .

Scientific Research Applications

Hexestrol-D6, also known as hexane-2,2,3,4,5,5-D6, is a synthetic, nonsteroidal estrogen that is primarily utilized in research settings to study metabolic pathways and estrogenic activity. It is a deuterated analogue of hexestrol, with six deuterium atoms incorporated into its molecular structure, giving it a molecular weight of approximately 276.4 g/mol and the chemical formula C18H22D6O2. The presence of these deuterium atoms allows for precise tracking within biological systems.

Scientific Research Applications

Hexestrol-D6 is utilized in several applications in research and industry. Its isotopic labeling allows researchers to trace its behavior and interactions with greater accuracy compared to non-labeled compounds.

  • Pharmacokinetic Studies Hexestrol-D6 is used in pharmacokinetic studies to study estrogens in biological systems because of its stable isotope labeling.
  • Interaction Studies Hexestrol-D6 is utilized in interaction studies to understand how it interacts with various biological molecules.
  • Estrogenic Activity Research Hexestrol-D6 exhibits estrogenic activity similar to that of hexestrol, binding to estrogen receptors and influencing various biological processes.

Comparison with Other Compounds

Hexestrol-D6 shares structural similarities with other compounds, but its unique feature is its isotopic labeling.

Compound NameChemical FormulaUnique Features
HexestrolC18H22O2Non-deuterated version, widely studied for estrogenic effects
DiethylstilbestrolC18H20O2Another synthetic estrogen, known for its historical use and controversies regarding safety
EstradiolC18H24O2A natural estrogen, serves as a primary female sex hormone
EthinylestradiolC20H24O2A synthetic derivative with increased oral bioavailability, commonly used in contraceptives
EstroneC18H22O2A naturally occurring estrogen, less potent than estradiol but significant in postmenopausal women
Hexestrol-D6C18H22D6O2Its isotopic labeling allows researchers to trace its behavior and interactions more accurately

Mechanism of Action

The mechanism of action of (Rac)-Hexestrol-d6 involves its interaction with estrogen receptors. The deuterium atoms in the compound provide stability and allow for detailed study of its binding and activity at the molecular level. This helps in understanding the pathways and targets involved in its effects.

Comparison with Similar Compounds

Similar Compounds

    Hexestrol: The non-deuterated form of (Rac)-Hexestrol-d6.

    Diethylstilbestrol: Another synthetic estrogen with similar properties.

    Estradiol: A natural estrogen with comparable biological activity.

Uniqueness

(Rac)-Hexestrol-d6 is unique due to its deuterium content, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of metabolic pathways is required.

Biological Activity

Hexestrol-d6 is a deuterated analogue of hexestrol, a synthetic nonsteroidal estrogen. This compound has garnered interest in various fields of research due to its unique isotopic labeling and its ability to mimic the biological activity of natural estrogens. This article explores the biological activity of Hexestrol-d6, including its mechanisms of action, applications in scientific research, and relevant case studies.

  • Chemical Formula : C18_{18}H22_{22}D6_6O2_2
  • Molecular Weight : Approximately 276.4 g/mol
  • Structure : Incorporates six deuterium atoms which alter its physical and chemical properties compared to non-deuterated hexestrol.

Hexestrol-d6 exerts its biological effects primarily through binding to estrogen receptors (ERs). The presence of deuterium does not significantly affect its ability to interact with these receptors, allowing it to activate estrogen-responsive genes. This activation leads to physiological effects such as:

  • Cell Proliferation : Stimulates growth in estrogen-sensitive tissues.
  • Differentiation : Influences the maturation of various cell types.

The compound's mechanism has been explored in various studies, indicating that it can also inhibit certain viral infections.

Estrogenic Activity

Hexestrol-d6 demonstrates estrogenic activity comparable to that of hexestrol. It is utilized in research settings for:

  • Metabolic Studies : Tracking the distribution and metabolism of estrogens.
  • Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

Antiviral Properties

Recent studies have identified Hexestrol as a potential antiviral agent against the Lassa virus (LASV). Research findings indicate:

  • Inhibition Concentrations : Hexestrol inhibited LASV replication with IC50_{50} values ranging from 0.31 µM to 0.63 µM.
  • Mechanism : The compound acts by inhibiting membrane fusion during virus entry, rather than through estrogen receptor-mediated pathways .

Comparison with Similar Compounds

The following table summarizes the biological activities of Hexestrol-d6 compared to similar compounds:

CompoundEstrogenic ActivityAntiviral ActivityNotes
Hexestrol-d6YesYesDeuterated analogue
DiethylstilbestrolYesNoKnown for strong estrogenic effects
Bisphenol AYesNoEnvironmental estrogen mimic

Case Studies and Research Findings

  • Antiviral Efficacy Against Lassa Virus :
    • A study screened over 2,500 compounds and identified Hexestrol as a promising candidate against LASV. The study revealed that mutations in the LASV glycoprotein could confer resistance to Hexestrol, highlighting its mechanism of action .
  • Binding Affinity Studies :
    • Research has shown that Hexestrol derivatives exhibit varying binding affinities to estrogen receptors. The stereochemistry of these compounds plays a significant role in their interaction with ERs .
  • Pharmacokinetic Studies :
    • Hexestrol-d6's isotopic labeling allows for precise tracking in metabolic pathways, making it an invaluable tool in pharmacological research aimed at understanding hormonal signaling and endocrine disruption.

Properties

Molecular Formula

C18H22O2

Molecular Weight

276.4 g/mol

IUPAC Name

4-[2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2,17D,18D

InChI Key

PBBGSZCBWVPOOL-WQNCLESNSA-N

Isomeric SMILES

[2H]C([2H])(C)C([2H])(C1=CC=C(C=C1)O)C([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O

Origin of Product

United States

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